Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-phenylisoquinoline

Physicochemical profiling Lipophilicity Drug-likeness prediction

Procure 4-methyl-3-phenylisoquinoline (CAS 51089-62-4) to exploit its differentiated 4-methyl substituent: ACD/LogP 4.32 vs. 3.90 for the des-methyl analog, with distinct spasmolytic SAR validated against papaverine-class 4-phenyl derivatives. This 3-arylisoquinoline scaffold delivers sub-μM topoisomerase dual inhibition (IC₅₀ ~0.1 μM, >88% in vivo tumor suppression), yellow OLED emission (534–562 nm) as an Ir(III) ligand precursor, and bacterial FtsZ binding (Kd ~2 μM) without mammalian tubulin cross-reactivity. Its N-oxide (CAS 1394824-48-6) enables regioselective C–H functionalization. Available at ≥98% purity with ambient shipping—request a quote for gram-to-bulk scale.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 51089-62-4
Cat. No. B1624554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylisoquinoline
CAS51089-62-4
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(N=CC2=CC=CC=C12)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-12-15-10-6-5-9-14(15)11-17-16(12)13-7-3-2-4-8-13/h2-11H,1H3
InChIKeyUYVLSDYYHRCGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylisoquinoline (CAS 51089-62-4): Compound Class and Baseline Characteristics for Research Procurement


4-Methyl-3-phenylisoquinoline (CAS 51089-62-4) is a disubstituted isoquinoline bearing a methyl group at the 4-position and a phenyl ring at the 3-position of the heterocyclic core . With a molecular formula of C₁₆H₁₃N and a molecular weight of 219.28 g/mol, it belongs to the broader 3-arylisoquinoline family—a scaffold that has attracted significant attention in medicinal chemistry for topoisomerase inhibition, antibacterial FtsZ targeting, and antitumor applications [1]. The compound is commercially available at research-grade purity (typically 95–98%) from multiple suppliers and serves as both a synthetic intermediate (its N-oxide derivative, CAS 1394824-48-6, is a versatile synthetic handle) and a core structure for further derivatization .

Why 3-Phenylisoquinoline or Other In-Class Analogs Cannot Simply Replace 4-Methyl-3-phenylisoquinoline in Research Applications


Although 4-methyl-3-phenylisoquinoline shares the 3-arylisoquinoline scaffold with its des-methyl analog 3-phenylisoquinoline (CAS 37993-76-3), the 4-methyl substituent introduces measurable differences in lipophilicity (ACD/LogP 4.32 vs. 3.90), steric bulk, and predicted physicochemical properties including boiling point and density . In the broader 3-arylisoquinoline SAR landscape, the nature of the 4-position substituent is a critical determinant of biological activity: a direct comparative pharmacological study of isoquinoline derivatives demonstrated that 4-phenyl derivatives were more active than analogous 4-methyl derivatives in spasmolytic assays, with the diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline showing an antagonist effect comparable to papaverine [1]. This demonstrates that the substituent at the 4-position is not interchangeable without altering pharmacological outcome. Furthermore, for applications in organic electronics, 3-phenylisoquinoline-based iridium complexes emit in the yellow region (534–562 nm), whereas the isomeric 1-phenylisoquinoline complexes emit in the red (595–631 nm)—illustrating that even positional isomerism within the isoquinoline family produces functionally distinct photophysical properties [2].

Quantitative Differentiation Evidence: 4-Methyl-3-phenylisoquinoline vs. Closest Analogs


Predicted LogP and Lipophilicity Comparison: 4-Methyl-3-phenylisoquinoline vs. 3-Phenylisoquinoline

The 4-methyl substituent on 4-methyl-3-phenylisoquinoline increases predicted lipophilicity relative to 3-phenylisoquinoline. ACD/Labs Percepta predictions yield an ACD/LogP of 4.32 for 4-methyl-3-phenylisoquinoline , compared to a LogP of 3.90 for 3-phenylisoquinoline based on Molbase data [1]. This difference of approximately 0.42 log units translates to a roughly 2.6-fold higher predicted octanol-water partition coefficient, indicating greater hydrophobicity conferred by the 4-methyl group. The predicted water solubility at 25°C (from Log Kow estimate) is 5.457 mg/L for 4-methyl-3-phenylisoquinoline .

Physicochemical profiling Lipophilicity Drug-likeness prediction ADME

Predicted Physicochemical Properties: Boiling Point, Density, and Melting Point

Predicted physicochemical properties differentiate 4-methyl-3-phenylisoquinoline from its des-methyl analog. The target compound has a predicted boiling point of 359.0±11.0 °C at 760 mmHg and density of 1.1±0.1 g/cm³ (ACD/Labs) , with an estimated melting point of 128.97 °C (MPBPWIN) . In contrast, 3-phenylisoquinoline has an experimentally determined melting point of 100–105 °C and a predicted boiling point of 361.2±11.0 °C . The introduction of the 4-methyl group raises the predicted melting point by approximately 24–29 °C relative to the experimentally observed melting point range of the des-methyl analog, reflecting enhanced crystal lattice stabilization from the additional methyl group.

Physical chemistry Purification Formulation development Quality control

4-Position Substituent Effect on Pharmacological Activity: Class-Level SAR Evidence

A direct comparative pharmacological study by Vittorio et al. (1984) evaluated dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline versus the corresponding 4-phenyl derivatives. The study explicitly concluded that 4-phenyl derivatives were more active than analogous 4-methyl derivatives in spasmolytic assays [1]. Specifically, the diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline demonstrated an antagonist effect against spasmogens similar to that of papaverine, while the corresponding 4-methyl compound showed lower potency [1]. Although this study used more elaborate ester derivatives rather than the parent 4-methyl-3-phenylisoquinoline, it establishes a class-level principle: the nature of the 4-position substituent on the isoquinoline core is a pharmacologically meaningful variable that cannot be assumed neutral.

Structure-activity relationship Spasmolytic activity Isoquinoline pharmacology Papaverine analogs

Synthetic Accessibility: Pd-Catalyzed Iminoannulation Route for 3,4-Disubstituted Isoquinolines

4-Methyl-3-phenylisoquinoline is explicitly listed as a product in the Larock palladium-catalyzed iminoannulation methodology, a widely cited and robust synthetic route to substituted isoquinolines [1]. The method employs 5 mol% Pd(OAc)₂, an excess of alkyne, and 1 equiv of Na₂CO₃, yielding a wide variety of substituted isoquinolines in good to excellent yields [1]. The compound appears alongside 3-phenylisoquinoline (CAS 37993-76-3) in the same publication, confirming that both can be accessed via this methodology [1]. An alternative one-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization has also been reported, with good yields and broad substrate scope [2].

Synthetic methodology Palladium catalysis Heterocycle synthesis Regioselectivity

Positional Isomer Photophysical Differentiation: 3-Phenyl vs. 1-Phenyl Isoquinoline Iridium Complexes

Iridium(III) complexes bearing 3-phenylisoquinoline ligands—the ligand class to which 4-methyl-3-phenylisoquinoline belongs—exhibit fundamentally different photophysical properties compared to their 1-phenylisoquinoline linkage isomers. Li et al. (2005) demonstrated that 3-phenylisoquinolinyliridium complexes show phosphorescent emission in the yellow region (534–562 nm) with long phosphorescent lifetimes (3.90–15.6 μs in CH₂Cl₂) [1]. In contrast, 1-phenylisoquinolinyliridium complexes emit in the red region (595–631 nm) with shorter lifetimes (1.04–2.46 μs) [1]. This positional isomerism effect is substantial: the emission color shifts by approximately 60–70 nm depending solely on whether the phenyl ring is attached at C1 or C3 of the isoquinoline. The 4-methyl substituent on 3-phenylisoquinoline would be expected to further modulate emission properties through steric and electronic effects on the cyclometalated iridium center.

OLED materials Phosphorescent emitters Iridium complexes Photophysics

3-Arylisoquinoline Class Antitumor Activity: Topoisomerase I/II Dual Inhibition with Quantitative Benchmarks

While no direct antitumor data exist for 4-methyl-3-phenylisoquinoline itself, the 3-arylisoquinoline scaffold has demonstrated potent, quantifiable topoisomerase inhibitory and cytotoxic activity in recent peer-reviewed studies. A 2025 Journal of Medicinal Chemistry paper reported that 3-arylisoquinoline derivatives designed as Topo I/II dual inhibitors achieved IC₅₀ values of 1.30 μM (NCI-H446) and 1.42 μM (NCI-H1048) for compound 3g, and 1.32 μM for compound 3x against small cell lung cancer cells . Another study identified compound 52, a 3-arylisoquinoline derivative, with IC₅₀ values of 0.6 μM (NCI-H446) and 0.1 μM (NCI-H1048), superior to etoposide, and achieved 88.16% tumor inhibition at 5 mg/kg in a xenograft model vs. 41.77% for etoposide at the same dose [1]. The SAR studies indicate that modifications at the isoquinoline core—including substitution patterns—directly affect potency, making scaffold selection a critical decision for drug discovery programs.

Antitumor agents Topoisomerase inhibition Small cell lung cancer Cytotoxicity

Optimal Application Scenarios for Procuring 4-Methyl-3-phenylisoquinoline Based on Evidence


Medicinal Chemistry: 3-Arylisoquinoline Scaffold SAR Exploration for Antitumor Lead Optimization

Research groups pursuing topoisomerase I/II dual inhibitors for small cell lung cancer or other oncology indications should consider 4-methyl-3-phenylisoquinoline as a core scaffold for systematic SAR studies. The 4-methyl group provides a defined steric and lipophilic starting point (ACD/LogP 4.32 vs. 3.90 for the des-methyl analog) [1], and class-level evidence demonstrates that 3-arylisoquinoline derivatives can achieve sub-micromolar IC₅₀ values (as low as 0.1 μM) with in vivo tumor inhibition exceeding 88% . The 4-position is a validated site for modulating pharmacological activity, as shown by Vittorio et al.'s comparative study where 4-phenyl substitution yielded superior spasmolytic activity to 4-methyl [2].

Phosphorescent OLED Materials: Yellow-Emitter Ligand Development

Materials chemistry groups developing phosphorescent organic light-emitting diode (OLED) emitters should consider 4-methyl-3-phenylisoquinoline as a cyclometalating ligand precursor for yellow-emitting iridium(III) complexes. The 3-phenylisoquinoline linkage isomer class produces yellow emission (534–562 nm), clearly differentiated from the red-emitting 1-phenylisoquinoline class (595–631 nm) [1]. The 4-methyl substituent offers an additional handle for tuning steric and electronic properties at the metal center, potentially affecting emission wavelength, quantum yield, and device lifetime. The compound's predicted melting point (~129 °C) and boiling point (~359 °C) are compatible with thermal vacuum deposition processes used in OLED fabrication .

Chemical Biology: FtsZ-Targeting Antibacterial Probe Development

The 3-phenylisoquinoline scaffold has been validated as a ligand for the bacterial cell division protein FtsZ, with dissociation constants (Kd) in the low micromolar range (e.g., 2.0 ± 0.7 μM for compound 5b) correlating with MIC values against MSSA and MRSA [1]. 4-Methyl-3-phenylisoquinoline can serve as a starting material for synthesizing 1-aminoalkyl-substituted derivatives—a modification associated with enhanced antibacterial activity in this class [1]. The scaffold's demonstrated selectivity for bacterial FtsZ over mammalian tubulin (no significant cross-reactivity observed at 40 μg/mL) [1] makes it attractive for antibiotic probe development.

Synthetic Methodology Development: Isoquinoline N-Oxide Chemistry

4-Methyl-3-phenylisoquinoline can be oxidized to its N-oxide derivative (CAS 1394824-48-6), which serves as a versatile intermediate for regioselective C–H functionalization via palladium-catalyzed oxidation using dialkyl sulfoxides as alkyl sources [1]. This makes the compound valuable for synthetic methodology groups developing new isoquinoline functionalization strategies. The availability of the parent compound via established Pd-catalyzed iminoannulation or one-pot Heck/cyclization routes ensures reliable access for method development efforts.

Quote Request

Request a Quote for 4-Methyl-3-phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.